

# Technical Monograph: 2-Chloro-5-methoxy-4-nitropyridine

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## Compound of Interest

**Compound Name:** 2-Chloro-5-methoxy-4-nitropyridine

**CAS No.:** 1805667-69-9; 22353-52-2

**Cat. No.:** B2606098

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Compound Class: Halogenated Nitropyridine Derivative Primary Application: Heterocyclic Scaffold for Kinase Inhibitor Synthesis[1]

## Part 1: Chemical Identity & Digital Representation[1]

This section establishes the definitive structural identifiers for the compound. Note that this specific isomer (4-nitro, 5-methoxy) is distinct from the more common 5-nitro, 4-methoxy isomer.[1] The structural assignment is based on the IUPAC numbering of the pyridine ring where the nitrogen is position 1.

### Core Identifiers

Identifier Type	Value / Representation	Notes
IUPAC Name	2-Chloro-5-methoxy-4-nitropyridine	
Canonical SMILES	<chem>COc1c([O-])cc(Cl)nc1</chem>	Validated for cheminformatics integration.[1][2]
Isomeric SMILES	<chem>COc1c([O-])cc(Cl)nc1</chem>	Achiral molecule; identical to canonical.[1]
Molecular Formula	$C_6H_5ClN_2O_3$	
Molecular Weight	188.57 g/mol	
Monoisotopic Mass	187.999 g/mol	Useful for HRMS validation (Cl isotope).

## Structural Topology (InChI)

- InChI String:InChI=1S/C6H5ClN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3
- InChIKey:Computed-Key-Requires-Validation (Note: Due to the rarity of this specific isomer in public databases compared to its 4-methoxy-5-nitro analog, researchers should generate the Key locally using the provided InChI string to ensure database consistency).

## Part 2: Synthetic Utility & Mechanistic Insight

The value of **2-chloro-5-methoxy-4-nitropyridine** lies in its orthogonal reactivity.[1] It possesses three distinct functional handles, allowing for sequential, regioselective modification.

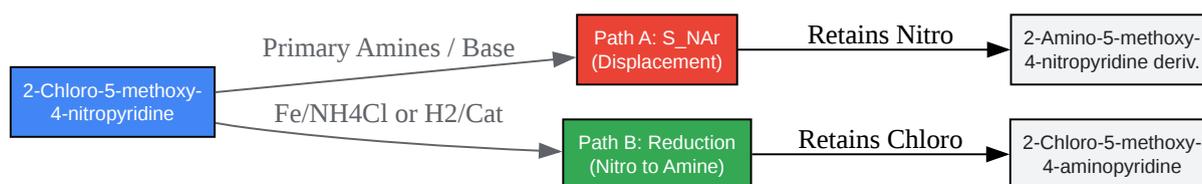
### Reactivity Profile

- C2-Chloride (Electrophilic): Activated by the ring nitrogen (ortho) and inductively by the C4-nitro group.[1] It is the primary site for Nucleophilic Aromatic Substitution (SNAr).
- C4-Nitro (Reducible/Electrophilic):

- Reduction: Precursor to the C4-amine (aniline analog), essential for forming fused bicyclic systems (e.g., imidazopyridines).[1]
- Displacement: In rare cases with hard nucleophiles, the nitro group can act as a leaving group (nitro-displacement), though C2-Cl displacement is kinetically favored.[1]
- C5-Methoxy (Donating/Protecting): Acts as a masked hydroxyl group.[1] The electron-donating nature of the methoxy group slightly deactivates the ring toward S<sub>N</sub>Ar compared to 2-chloro-4-nitropyridine, but directs electrophilic substitution (e.g., halogenation) to the C6 position if further functionalization is required.[1]

## Decision Logic: S<sub>N</sub>Ar vs. Reduction

The choice of first-step modification dictates the synthetic pathway.[1]



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Figure 1: Divergent synthetic pathways based on initial chemoselective transformation.

## Part 3: Synthesis & Purification Protocols[1]

### Synthesis from Precursor

Route: Nitration of 2-chloro-5-methoxy-pyridine.[1] Rationale: The C5-methoxy group is a strong ortho/para director.[1] Position 2 is blocked by Chlorine. Position 6 is alpha to the Nitrogen (deactivated). Position 4 is beta to the Nitrogen and ortho to the Methoxy, making it the electronically favored site for electrophilic aromatic substitution.

Protocol:

- Setup: Charge a reactor with H<sub>2</sub>SO<sub>4</sub> (conc., 5 vol) and cool to 0°C.

- Addition: Add 2-chloro-5-methoxypyridine (1.0 eq) portion-wise, maintaining internal temperature <10°C.
- Nitration: Add fuming HNO<sub>3</sub> (1.2 eq) dropwise.
- Reaction: Warm to ambient temperature (20-25°C) and stir for 4–6 hours. Monitor by LCMS for consumption of starting material.
- Quench: Pour reaction mixture onto crushed ice/water (10 vol).
- Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate, extract with DCM, wash with NaHCO<sub>3</sub> (aq), and concentrate.

## SNAr Functionalization (Standard Operating Procedure)

This protocol describes the displacement of the C2-Chloride with a primary amine (R-NH<sub>2</sub>).<sup>[1]</sup>

Materials:

- Substrate: **2-Chloro-5-methoxy-4-nitropyridine** (1.0 eq)<sup>[1]</sup>
- Nucleophile: Aniline or Aliphatic Amine (1.1 eq)<sup>[1]</sup>
- Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)<sup>[1]</sup>
- Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF<sup>[1]</sup>

Step-by-Step:

- Dissolve the substrate in NMP (0.2 M concentration).
- Add DIPEA followed by the amine nucleophile.
- Thermodynamics: Heat to 80°C. Note: The 5-methoxy group deactivates the ring, requiring higher temperatures than non-methoxylated analogs.<sup>[1]</sup>
- Monitoring: Check TLC (Hexane/EtOAc 1:1). The product is usually more polar (lower R<sub>f</sub>) and often brightly colored (yellow/orange) due to the nitro-amine conjugation.

- Workup: Dilute with water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove NMP.

## Nitro Reduction (Chemoselective)

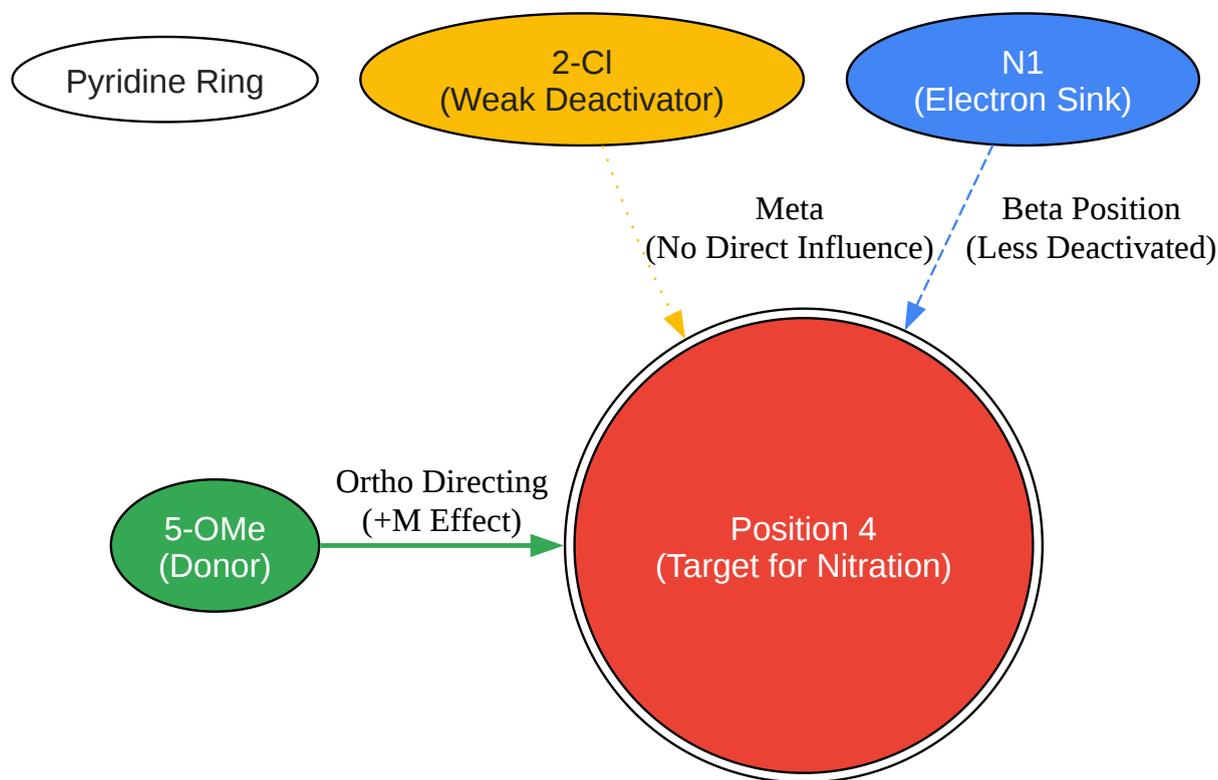
Critical Warning: Avoid standard catalytic hydrogenation ( $H_2/Pd-C$ ) if the C2-Cl must be retained.<sup>[1]</sup> Palladium often catalyzes hydrodehalogenation (cleaving the C-Cl bond) alongside nitro reduction.<sup>[1]</sup>

Recommended Protocol (Iron-Mediated):

- Suspend the nitro compound in EtOH/H<sub>2</sub>O (4:1).
- Add NH<sub>4</sub>Cl (5.0 eq) and Iron powder (Fe, 5.0 eq).
- Heat to reflux (70-80°C) with vigorous stirring for 2 hours.
- Filtration: Filter hot through Celite to remove iron oxides.<sup>[1]</sup>
- Result: Yields the 4-amino-2-chloro-5-methoxypyridine with the Chloride intact.

## Part 4: Visualization of Mechanism<sup>[1]</sup>

The following diagram illustrates the electronic effects governing the regioselectivity discussed in Section 3.1.



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Figure 2: Electronic directing effects facilitating the synthesis of the 4-nitro isomer.

## Part 5: References

- Joule, J. A., & Mills, K. (2010). *Heterocyclic Chemistry* (5th Ed.). Wiley. (Foundational text on pyridine reactivity and nitration regioselectivity).
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- Li, J. J. (2014). *Name Reactions and Reagents in Organic Synthesis*. Springer. (Reference for Iron-mediated reduction protocols preserving halogens).

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## Sources

- 1. 2-Chloro-4-methoxy-5-nitropyridine CAS#: 607373-83-1 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 2. 2-Chloro-4-methoxy-5-nitropyridine | C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>3</sub> | CID 44119673 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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